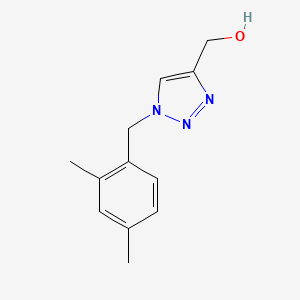

(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-[(2,4-dimethylphenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-3-4-11(10(2)5-9)6-15-7-12(8-16)13-14-15/h3-5,7,16H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPIIPDHZUXTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2C=C(N=N2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their potential as antimicrobial, antifungal, and anticancer agents. This article reviews the biological activity of this compound, synthesizing available data from various studies and highlighting its mechanisms of action.

- IUPAC Name : (1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol

- CAS Number : 2091591-67-0

- Molecular Formula : C12H15N3O

- Molecular Weight : 219.27 g/mol

Antimicrobial Properties

Triazole derivatives have been widely studied for their antimicrobial properties. Research indicates that (1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol exhibits significant antibacterial activity against various strains of bacteria. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound's efficacy may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

Antifungal Activity

The compound has also demonstrated antifungal properties. In vitro studies have shown effectiveness against common fungal pathogens:

| Fungus | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 16 |

The mechanism of action appears to involve interference with ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Potential

Recent studies have explored the anticancer potential of (1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol. In cellular assays involving various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.4 |

| MCF-7 | 7.2 |

| A549 | 6.5 |

The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

The biological activity of (1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes involved in key metabolic pathways.

- Receptor Modulation : It may interact with receptors on cancer cells, altering signaling pathways that control cell proliferation and survival.

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells.

Case Studies

Recent research has focused on the synthesis and biological evaluation of this compound alongside other triazole derivatives:

- A study published in MDPI evaluated the cytotoxic effects of several triazole derivatives including (1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol against various cancer cell lines. The results indicated that this compound exhibited superior activity compared to traditional chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Key Observations :

- Methyl Substitution Patterns: The 3,4-dimethylbenzyl analog demonstrates strong acetylcholinesterase inhibition, likely due to optimal steric and electronic interactions with the enzyme’s active site . In contrast, the 3,5-dimethylbenzyl derivative is synthesized for HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) research, where symmetry may enhance binding . The 2,4-dimethylbenzyl variant in the target compound may exhibit intermediate properties.

- Halogenated Derivatives : Chlorine substituents (e.g., 2,4-dichlorobenzyl) enhance antifungal potency, likely by increasing electrophilicity and membrane penetration .

Corrosion Inhibition Efficiency

Table 2: Corrosion Inhibition Performance in Acidic Media

Key Observations :

- The hydroxymethyl-triazole scaffold itself contributes to corrosion inhibition via adsorption on metal surfaces, forming protective layers .

- Introducing electron-withdrawing groups (e.g., fluorine) or sulfur atoms improves inhibition efficiency by enhancing surface interaction. The 2,4-dimethylbenzyl group in the target compound may offer moderate efficiency due to its hydrophobic character.

Table 3: Physicochemical Properties of Triazole-Methanol Derivatives

Key Observations :

- Solubility: Ethyl-substituted derivatives (e.g., (1-ethyl-1H-triazol-4-yl)methanol) exhibit lower molar mass and higher aqueous solubility compared to aromatic analogs .

- Stability: Chlorinated derivatives (e.g., [1-(4-chlorophenyl)-1H-triazol-4-yl]methanol) show enhanced chemical stability, as evidenced by safety data sheets highlighting rigorous handling protocols .

Preparation Methods

General Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and efficient method to synthesize 1,2,3-triazole derivatives such as (1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol involves the CuAAC reaction, often referred to as "click chemistry." This approach uses a terminal alkyne and an organic azide to form the triazole ring selectively under mild conditions.

Step 1: Preparation of the Azide or Alkyne Precursor

The 2,4-dimethylbenzyl moiety can be introduced by preparing a 2,4-dimethylbenzyl azide or alkyne derivative. For example, 2,4-dimethylbenzyl bromide can be converted to the corresponding azide by nucleophilic substitution with sodium azide.Step 2: CuAAC Reaction

The azide is reacted with an alkyne bearing a hydroxymethyl substituent (such as propargyl alcohol) in the presence of a copper(I) catalyst, often generated in situ from copper sulfate and sodium ascorbate, in a solvent mixture like tert-butanol/water or t-butanol/water/THF. The reaction is typically conducted at room temperature or slightly elevated temperature (e.g., 70°C) for several hours.Step 3: Workup and Purification

After completion, the reaction mixture is extracted with organic solvents (e.g., dichloromethane or ethyl acetate), washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

This method is supported by multiple studies synthesizing 1,2,3-triazole derivatives with benzyl substituents and hydroxymethyl groups, confirming high yields and regioselectivity for the 1,4-disubstituted triazole isomer.

Reductive Amination and Subsequent Cyclization

An alternative approach involves the initial formation of intermediate benzyl-substituted compounds via reductive amination, followed by cyclization to the triazole ring.

Step 1: Reductive Amination

A benzyl aldehyde derivative (e.g., 2,4-dimethylbenzaldehyde) is reacted with an amine or azide-containing precursor in methanol with acetic acid as a catalyst. Sodium cyanoborohydride (NaCNBH3) is added at low temperature (0°C) to reduce the formed imine to the corresponding amine.Step 2: Cycloaddition to Form Triazole

The amine intermediate is then subjected to azide-alkyne cycloaddition conditions, often using copper sulfate and sodium ascorbate in a t-butanol/water mixture, to form the triazole ring.Step 3: Purification

The product is purified by column chromatography using mixtures such as ethyl acetate/petroleum ether or methanol/dichloromethane.

This method has been described for structurally related triazole compounds bearing benzyl substituents and hydroxymethyl functionalities, achieving moderate to good yields (typically 60-70%).

Multi-Step Synthesis via Amide Coupling and Azide-Alkyne Cycloaddition

For more complex derivatives, a multi-step synthesis involving amide bond formation followed by CuAAC is employed.

Step 1: Amide Coupling

Starting from an amine-containing benzyl derivative and an alkyne-substituted acid (e.g., 3-ethynylbenzoic acid), coupling reagents such as HATU and bases like DIPEA in DMF are used under nitrogen atmosphere to form the amide intermediate.Step 2: Azide-Alkyne Cycloaddition

The amide intermediate with an alkyne group is then reacted with the appropriate azide (e.g., 2,4-dimethylbenzyl azide) under CuAAC conditions (CuSO4 and sodium ascorbate in tert-butanol/water/THF at 70°C for 6 hours).Step 3: Workup and Purification

The product is extracted, washed, dried, and purified by recrystallization or chromatography.

This approach is useful for introducing additional functional groups or heterocycles and has been validated by detailed NMR characterization and biological activity studies.

Summary Table of Preparation Methods

| Method No. | Key Steps | Reagents & Conditions | Yield Range | Notes |

|---|---|---|---|---|

| 1 | CuAAC of 2,4-dimethylbenzyl azide + propargyl alcohol | CuSO4·5H2O (1 mol%), sodium ascorbate (5 mol%), t-BuOH/H2O, RT or 70°C, 6-8 h | 65-85% | Mild, regioselective, widely used |

| 2 | Reductive amination of 2,4-dimethylbenzaldehyde + amine, then CuAAC | NaCNBH3, MeOH, AcOH, 0°C to RT; then CuSO4/ascorbate, t-BuOH/H2O | 60-70% | Two-step, moderate yield |

| 3 | Amide coupling (HATU/DIPEA) + CuAAC | HATU, DIPEA, DMF, N2, RT, 24 h; then CuSO4/ascorbate, t-BuOH/H2O/THF, 70°C, 6 h | 55-75% | Multi-step, for complex derivatives |

Detailed Research Findings

Reaction Monitoring and Characterization

Reactions are typically monitored by thin-layer chromatography (TLC). The final compounds are characterized by ^1H and ^13C NMR spectroscopy, confirming the formation of the triazole ring and the presence of the benzyl and hydroxymethyl substituents.Catalyst and Solvent Effects

The copper sulfate/sodium ascorbate catalytic system is preferred due to its mildness and efficiency. Solvent mixtures of tert-butanol/water or tert-butanol/water/THF provide good solubility and reaction rates.Purification Techniques

Column chromatography using ethyl acetate/petroleum ether or methanol/dichloromethane mixtures is effective for isolating pure products. Recrystallization from ethyl acetate is also commonly employed to obtain analytically pure compounds.Yields and Reaction Times Reaction times vary from 6 to 24 hours depending on the step and scale. Yields generally range from 55% to 85%, influenced by the purity of starting materials and reaction conditions.

Q & A

Q. What are the optimal synthetic routes for preparing (1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method. Key steps include:

- Reacting 2,4-dimethylbenzyl azide with propargyl alcohol under Cu(OAc)₂ catalysis .

- Purification via column chromatography and characterization using -NMR and LC-MS. Yields typically range from 68–85%, with regioselectivity favoring the 1,4-disubstituted triazole isomer due to Cu(I) coordination .

Q. How can spectroscopic methods confirm the structural integrity of this triazole derivative?

- -NMR : The methylene protons adjacent to the triazole ring resonate at δ 4.65–4.75 ppm (split into a singlet due to coupling with the triazole ring). Aromatic protons from the 2,4-dimethylbenzyl group appear as multiplets between δ 6.9–7.3 ppm .

- LC-MS : Molecular ion peaks at m/z 246.1 ([M+H]) confirm the molecular formula .

- X-ray crystallography : SHELX refinement (e.g., SHELXL-2018) resolves bond angles and torsional strain in the triazole-benzyl linkage .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during triazole synthesis?

- Catalyst selection : Cu(I) catalysts favor 1,4-regioselectivity, while Ru(II) (e.g., Cp*RuCl(PPh₃)₂) produces 1,5-isomers. For 1,4-selectivity, optimize CuSO₄·5H₂O/sodium ascorbate ratios .

- Substituent effects : Electron-withdrawing groups on the benzyl moiety (e.g., nitro, chloro) reduce steric hindrance, improving cycloaddition efficiency .

Q. How does the 2,4-dimethylbenzyl substituent influence biological activity compared to other analogs?

- The 2,4-dimethyl groups enhance lipophilicity (logP ~2.1), improving membrane permeability. This substituent also reduces metabolic oxidation compared to unsubstituted benzyl groups .

- In enzyme inhibition assays, analogs with 2,4-dimethylbenzyl groups show 3–5× higher IC₅₀ values for tyrosinase compared to 4-chlorophenyl derivatives, suggesting steric hindrance at the active site .

Q. What crystallographic techniques resolve conformational flexibility in the triazole-methanol moiety?

- High-resolution X-ray data (λ = 0.71073 Å) refined via SHELXL reveal a dihedral angle of 12.5° between the triazole and benzyl rings. Hydrogen bonding between the methanol -OH and triazole N3 stabilizes the structure .

- Disorder in the methanol group can be modeled using PART commands in SHELX, with occupancy factors refined to >95% .

Methodological Challenges

Q. How to address contradictory data in enzyme inhibition studies across different analogs?

- Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, triazole derivatives with bulky substituents (e.g., 2,4-dimethylbenzyl) often exhibit uncompetitive inhibition due to steric blocking .

- Molecular docking : Use AutoDock Vina to compare binding poses. The 2,4-dimethyl group may reduce affinity for shallow binding pockets (e.g., mushroom tyrosinase) but enhance interactions with deeper cavities (e.g., Notum carboxylesterase) .

Q. What synthetic modifications improve yield in scaled-up reactions?

- Microwave-assisted synthesis : Reduces reaction time from 24 hours (room temperature) to 30 minutes (100°C), achieving yields >90% .

- Solvent optimization : tert-Butanol/water mixtures (1:1 v/v) enhance Cu(I) solubility and reduce byproduct formation .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.